2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003155
InChI: InChI=1S/C27H27N3O2S/c31-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-27(33)29-24-14-8-7-13-23(24)26(32)28-22-11-5-2-6-12-22/h1,3-4,7-10,13-18,22H,2,5-6,11-12H2,(H,28,32)(H2,29,30,31,33)
SMILES: C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C27H27N3O2S
Molecular Weight: 457.6 g/mol

2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide

CAS No.:

Cat. No.: VC1003155

Molecular Formula: C27H27N3O2S

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide -

Specification

Molecular Formula C27H27N3O2S
Molecular Weight 457.6 g/mol
IUPAC Name N-cyclohexyl-2-[(4-phenylbenzoyl)carbamothioylamino]benzamide
Standard InChI InChI=1S/C27H27N3O2S/c31-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-27(33)29-24-14-8-7-13-23(24)26(32)28-22-11-5-2-6-12-22/h1,3-4,7-10,13-18,22H,2,5-6,11-12H2,(H,28,32)(H2,29,30,31,33)
Standard InChI Key RFJIUEWKHWBKMQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator